

An In-depth Technical Guide on N-carbobenzoxy-L-tyrosine dicyclohexylamine salt

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Compound of Interest

Compound Name: Z-L-Tyrosine dcha

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Abstract

This technical guide provides a comprehensive overview of N-carbobenzoxy-L-tyrosine dicyclohexylamine salt (Z-Tyr-OH·DCHA), a key intermediate in peptide synthesis. The document details its discovery within the context of advancements in peptide chemistry, its physicochemical properties, and detailed experimental protocols for its synthesis and the subsequent liberation of the free N-protected amino acid. The rationale for utilizing the dicyclohexylammonium salt form for purification and stability is also discussed. This guide is intended to be a practical resource for professionals engaged in peptide chemistry and drug development.

Introduction: The Genesis of a Key Intermediate

The discovery and use of N-carbobenzoxy-L-tyrosine dicyclohexylamine salt are intrinsically linked to the pioneering work in peptide synthesis. The development of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, enabling the controlled, stepwise assembly of amino acids into peptides.^[1] The Cbz group's stability under coupling conditions and its facile removal by catalytic hydrogenation provided a robust strategy for protecting the α -amino group of amino acids.

However, many N-protected amino acids, including N-Cbz-L-tyrosine, are often oils or solids that are difficult to crystallize and purify. The introduction of dicyclohexylamine (DCHA) as a

salt-forming agent provided a practical solution to this problem. The formation of dicyclohexylammonium salts of N-protected amino acids often yields stable, highly crystalline solids that are easily purified by recrystallization.[2][3] This approach enhances the purity of the amino acid derivative before its incorporation into a peptide chain, a critical factor for the successful synthesis of complex peptides. While a singular "discovery" paper for this specific salt is not prominent, its use emerged from the established practice of employing DCHA to purify N-protected amino acids.

Physicochemical Properties and Data

N-carbobenzoxy-L-tyrosine dicyclohexylamine salt is a white to off-white crystalline powder. Its formation from the acidic N-Cbz-L-tyrosine and the basic dicyclohexylamine results in a stable, easily handled solid.

Table 1: Physicochemical Data of N-carbobenzoxy-L-tyrosine and its Dicyclohexylamine Salt

Property	N-carbobenzoxy-L-tyrosine (Z-Tyr-OH)	N-carbobenzoxy-L-tyrosine dicyclohexylamine salt (Z-Tyr-OH·DCHA)
CAS Number	1164-16-5[4]	7278-35-5
Molecular Formula	C ₁₇ H ₁₇ NO ₅ [4]	C ₂₉ H ₄₀ N ₂ O ₅
Molecular Weight	315.33 g/mol	496.64 g/mol
Appearance	White to almost white powder/crystal	White crystalline powder
Melting Point	~95 °C	Varies by supplier, typically in the range of 200-212 °C for similar salts[5]
Optical Rotation [α] _D	~+10° (c=1, Acetic Acid)	Data not consistently available, but related salts show specific rotations.
Solubility	Soluble in Methanol	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-carbobenzoxy-L-tyrosine, its conversion to the dicyclohexylamine salt, and the subsequent liberation of the free acid.

Synthesis of N-carbobenzoxy-L-tyrosine (Z-Tyr-OH)

This procedure outlines the protection of the amino group of L-tyrosine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

- L-Tyrosine

- Sodium hydroxide (NaOH)
- Benzyl chloroformate (Cbz-Cl)
- Dioxane or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Sodium sulfate (Na₂SO₄)
- Water

Procedure:

- Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a reaction vessel, cooling the mixture in an ice bath to 0-5 °C.
- In a separate flask, dissolve benzyl chloroformate in dioxane or THF.
- Add the benzyl chloroformate solution dropwise to the stirred L-tyrosine solution, maintaining the temperature at 0-5 °C. Simultaneously, add a solution of NaOH to keep the reaction mixture alkaline (pH 8-9).
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
- Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
- Acidify the aqueous layer to pH 2-3 with cold dilute hydrochloric acid. A white precipitate of N-Cbz-L-tyrosine will form.
- Extract the product into ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure to yield crude N-Cbz-L-tyrosine, which can be used directly in the next step or purified by recrystallization.

Preparation of N-carbobenzoxy-L-tyrosine dicyclohexylamine salt (Z-Tyr-OH·DCHA)

This protocol describes the formation of the crystalline DCHA salt from the crude or purified Z-Tyr-OH.

Materials:

- N-carbobenzoxy-L-tyrosine (from step 3.1)
- Dicyclohexylamine (DCHA)
- Acetone or Ethanol
- Diethyl ether or Hexane

Procedure:

- Dissolve the N-Cbz-L-tyrosine in a suitable solvent such as acetone or warm ethanol.
- Add an equimolar amount of dicyclohexylamine to the solution while stirring.
- Stir the mixture at room temperature. The dicyclohexylammonium salt will typically precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.
- If precipitation is slow, the addition of a less polar solvent like diethyl ether or hexane can promote crystallization.
- Collect the crystalline product by filtration.
- Wash the crystals with cold diethyl ether or hexane to remove any residual impurities.
- Dry the product under vacuum to obtain pure N-carbobenzoxy-L-tyrosine dicyclohexylamine salt.

Liberation of N-carbobenzoxy-L-tyrosine from its DCHA Salt

Before use in peptide synthesis, the free N-protected amino acid must be recovered from its DCHA salt.

Materials:

- N-carbobenzoxy-L-tyrosine dicyclohexylamine salt
- Ethyl acetate or another suitable organic solvent
- 10% Phosphoric acid or 10% Citric acid solution
- Water
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Suspend the DCHA salt in ethyl acetate.[2]
- Add a 10% aqueous solution of phosphoric acid or citric acid and stir vigorously until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be acidic (pH 2-3).[2]
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic phase with additional portions of the acidic solution, followed by water until the pH of the aqueous wash is neutral.[2]
- Dry the organic phase over anhydrous sodium sulfate.[2]
- Filter and evaporate the solvent under reduced pressure to yield the free N-Cbz-L-tyrosine, which is often obtained as a foam or oil.[2]

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of Z-Tyr-OH via its DCHA salt.

Diagram 2: Logical Relationship of Components

Caption: Relationship between the core components in the preparation of the title compound.

Role in Drug Development and Signaling Pathways

N-carbobenzoxy-L-tyrosine dicyclohexylamine salt does not have a direct role in biological signaling pathways. Its significance in drug development is as a critical starting material for the synthesis of therapeutic peptides. Tyrosine residues in peptides are often crucial for their biological activity, participating in interactions with receptors and enzymes. Furthermore, tyrosine can be a precursor for catecholamines like dopamine and norepinephrine, making tyrosine-containing peptides relevant in neurological and metabolic research.^[7] The use of a high-purity, protected tyrosine derivative like Z-Tyr-OH·DCHA ensures the fidelity of the peptide synthesis process, which is paramount in the development of peptide-based pharmaceuticals. The stability and ease of handling afforded by the DCHA salt form contribute to the robustness and scalability of the manufacturing process for these therapeutic agents.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. N-benzyloxycarbonyl-L-tyrosine | C₁₇H₁₇NO₅ | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]

- 6. N-Benzylloxycarbonyl-O-tert-butyl-L-tyrosine dicyclohexylamine salt | 16879-90-6 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
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